molecular formula C8H16ClNO3 B6608707 2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride CAS No. 2866352-35-2

2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride

Cat. No.: B6608707
CAS No.: 2866352-35-2
M. Wt: 209.67 g/mol
InChI Key: QCNUFLAWCOPBTN-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride is a chemical compound with a complex structure that includes a methoxymethyl group, a dioxaspiro ring system, and an amine hydrochloride moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions to form the dioxaspiro ring system. Subsequent functionalization introduces the methoxymethyl group and the amine functionality.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and reaction time to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of various biological pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

  • 2-(Methoxymethyl)tetrahydrofuran: A related compound with a similar methoxymethyl group but a different ring structure.

  • 2-(Methoxymethyl)furan: Another related compound with a furan ring instead of a dioxaspiro ring.

  • 2-(Methoxymethyl)naphthalene: A compound with a naphthalene core and a methoxymethyl group.

Uniqueness: 2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride is unique due to its combination of the methoxymethyl group, the dioxaspiro ring system, and the amine hydrochloride moiety. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-10-6-7(9)4-8(5-7)11-2-3-12-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUFLAWCOPBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC2(C1)OCCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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